Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine
Description
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-8-10-6-7-14(9-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
QULKHEINVCVNGI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 4-nitrobenzenesulfonyl chloride | Chlorination of sodium p-nitrobenzene sulfonate with phosphorus pentachloride (PCl5) | ~78% | Intermediate sulfonyl chloride is reactive for sulfonylation |
| 2 | Sulfonylation of pyrrolidine | Reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH in tetrahydrofuran) | ~98% | High selectivity for N-sulfonylation |
| 3 | Functionalization at pyrrolidine 3-position | Alkylation or reductive amination to introduce methylamine substituent | Variable | Requires control of regioselectivity and stereochemistry |
This synthetic approach is supported by the preparation of related sulfonylated pyrrolidine compounds, where the sulfonylation step is critical and typically performed under anhydrous conditions in polar aprotic solvents such as tetrahydrofuran or dimethylformamide to optimize reactivity and yield.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents like dimethylformamide and tetrahydrofuran are preferred for sulfonylation reactions to enhance nucleophilicity and solubility.
- Temperature: Mild to moderate temperatures (room temperature to 80 °C) are employed to balance reaction rate and avoid decomposition.
- Catalysts: Bases such as sodium hydride or potassium carbonate are used to deprotonate the pyrrolidine nitrogen, facilitating sulfonylation.
- Purification: Column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane is standard for isolating the pure product.
Alternative Organocatalytic Approaches
Recent advances in organocatalysis demonstrate that pyrrolidine derivatives can be synthesized via aza-Michael addition/cyclization reactions catalyzed by pyrrolidine and co-catalysts like benzoic acid. These methods provide stereoselective access to substituted pyrrolidines, which could be adapted for the preparation of methylated sulfonylated pyrrolidines.
Research Findings and Data Analysis
Yield and Purity Data
| Compound Stage | Reaction Yield (%) | Purity (%) | Analytical Methods Used |
|---|---|---|---|
| 4-nitrobenzenesulfonyl chloride | 78 | >95 | IR, NMR, MS |
| N-(4-nitrobenzenesulfonyl)pyrrolidine | 98 | >98 | NMR (1H, 13C), IR, HRMS |
| Final methylated derivative | Variable (typically 70-85) | >95 | NMR, HRMS, HPLC |
These yields reflect optimized laboratory conditions reported in peer-reviewed literature.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of aromatic protons (~8.0 ppm for nitrobenzene), pyrrolidine ring protons, and methylamine signals (~2.0-3.0 ppm).
- Infrared (IR) Spectroscopy: Characteristic sulfonyl S=O stretching vibrations appear between 1350-1300 cm⁻¹; nitro group vibrations near 1520 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and molecular ion peaks.
- Chromatography (HPLC/Column): Used for purity assessment and isolation.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|---|
| 1 | Nitration of benzyl chloride to p-nitrobenzyl chloride | Fuming nitric acid, fuming sulfuric acid | Controlled temperature | 52% | Initial nitration step |
| 2 | Sulfonation to sodium p-nitrobenzene sulfonate | Sodium sulfite (Na2SO3) | Aqueous conditions | 96% | High yield sulfonation |
| 3 | Chlorination to 4-nitrobenzenesulfonyl chloride | PCl5 | Anhydrous | 78% | Reactive sulfonyl chloride intermediate |
| 4 | Aminolysis with pyrrolidine | Pyrrolidine, base (NaH) | THF, room temp | 98% | Formation of sulfonylated pyrrolidine |
This four-step sequence is a robust method for preparing the sulfonylated pyrrolidine core, which can be further functionalized to yield the target methylated amine derivative.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Substitution: Formation of various substituted pyrrolidine derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated or estimated values due to lack of direct experimental data.
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects : The cyclopropylmethyl group in introduces steric hindrance absent in the target compound, likely affecting binding interactions in biological systems.
- LogP and Solubility : The target compound’s predicted LogP (~1.2) suggests moderate polarity, intermediate between the more hydrophobic 4-methylphenyl analog (~2.5) and the polar nitrobenzamide derivative (~3.0) .
Stability and Metabolic Considerations
- Nitro Group Reactivity : The target compound’s nitro group may undergo reduction in vivo to an amine, altering its pharmacokinetic profile. This contrasts with the stable methylphenyl group in .
- Sulfonamide Stability : The sulfonamide linkage is generally resistant to hydrolysis but may interact with plasma proteins, as observed in sulfonamide drugs .
Biological Activity
Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine is a heterocyclic compound characterized by its unique structural features, including a pyrrolidine ring and a 4-nitrobenzenesulfonyl group. This article aims to explore the biological activity of this compound, drawing on existing literature and research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- Key Functional Groups :
- Pyrrolidine ring
- Nitro group (–NO2)
- Sulfonyl group (–SO2)
These structural elements contribute to the compound's reactivity and potential biological interactions.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, compounds with similar structures have demonstrated various biological properties, including:
- Antimicrobial Activity : Compounds with nitro groups often exhibit antimicrobial properties due to their ability to interfere with bacterial DNA synthesis.
- Cytotoxicity : The presence of a sulfonyl group can enhance the cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : Similar compounds have been studied for their potential to inhibit enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with related compounds is useful. Below is a summary table of selected compounds with similar functional groups and their reported biological activities.
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | C10H12N2O3S | Antimicrobial | |
| Compound B | C15H22N4O4S | Cytotoxic | |
| Compound C | C12H14N2O4S | Enzyme inhibitor |
Case Studies
- Antimicrobial Properties : A study investigated the antimicrobial effects of nitro-substituted pyrrolidine derivatives. Results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its nitro group .
- Cytotoxicity in Cancer Cells : Research on sulfonamide derivatives revealed that certain compounds exhibited selective cytotoxicity against various cancer cell lines. The presence of both sulfonyl and nitro groups was crucial for enhancing their anticancer activity, indicating a potential pathway for this compound .
- Enzyme Inhibition Studies : A series of experiments focused on enzyme inhibitors derived from pyrrolidine structures showed promising results in inhibiting enzymes linked to metabolic diseases. The unique combination of functional groups in this compound suggests it could be evaluated for similar inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Pyrrolidine ring formation : Alkylation or cyclization reactions to construct the pyrrolidine scaffold.
Sulfonylation : Introducing the 4-nitrobenzenesulfonyl group via nucleophilic substitution (e.g., using 4-nitrobenzenesulfonyl chloride under basic conditions) .
Amine functionalization : Methylamine is introduced via reductive amination or alkylation.
- Characterization : Intermediates and final products are analyzed using:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- HPLC for purity assessment (>95% purity is standard for research use) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Stability assays : Store the compound at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days).
- Purity checks : Compare retention times in HPLC with reference standards.
- Thermogravimetric analysis (TGA) to assess thermal stability .
Advanced Research Questions
Q. How can structural modifications to the pyrrolidine or nitrobenzenesulfonyl group alter the compound’s biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Pyrrolidine modifications : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric effects on receptor binding.
- Nitro group reduction : Convert the nitro group to an amine to assess changes in electronic properties and solubility.
- Sulfonyl group replacement : Substitute with carboxylate or phosphonate groups to modulate polarity .
- Experimental validation :
- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based activity assays.
- Computational docking : Compare binding poses of derivatives using software like AutoDock Vina .
Q. How should researchers resolve contradictions in binding affinity data across different assay platforms (e.g., SPR vs. ITC)?
- Case Example : If surface plasmon resonance (SPR) reports a Kd of 50 nM, but isothermal titration calorimetry (ITC) yields 200 nM:
- Potential causes :
- Assay conditions : Differences in buffer pH, ionic strength, or temperature.
- Ligand immobilization : SPR may introduce steric hindrance if the compound is immobilized on a chip.
- Resolution :
- Cross-validate using fluorescence polarization (FP) or microscale thermophoresis (MST).
- Standardize buffers and use fresh stock solutions to minimize solvent effects .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Optimization Table :
Data Contradiction Analysis
Q. Why might biological activity differ between in vitro and cell-based assays for this compound?
- Key factors :
- Membrane permeability : The nitrobenzenesulfonyl group may reduce cellular uptake. Test permeability using Caco-2 assays or PAMPA.
- Metabolic instability : Hepatic enzymes (e.g., CYP450) could degrade the compound. Use LC-MS to identify metabolites .
- Mitigation :
- Pro-drug design : Mask polar groups with acetyl or PEGylated moieties.
- Cellular efflux inhibition : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) .
Tables for Key Parameters
Table 1 : Recommended Characterization Techniques
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ (ppm), coupling constants (J) | Confirm substitution patterns |
| HRMS | m/z ([M+H]<sup>+</sup>) | Validate molecular formula |
| HPLC | Retention time, area under the curve | Assess purity (>95%) |
Table 2 : Reaction Condition Optimization
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Sulfonylation | 0°C, anhydrous DMF, 2h | 75% → 88% |
| Amine alkylation | RT, NaBH4 in MeOH, 12h | 60% → 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
